-Methyl-1-phenylpropan-2-ol, also known as α,α-dimethylphenethyl alcohol, is an organic compound classified as an alkylbenzene. It belongs to the broader class of phenylpropanoids, which are aromatic compounds containing a phenylpropane moiety. Some of its basic properties include:
While research on 2-methyl-1-phenylpropan-2-ol is limited, some potential applications in scientific research are emerging:
Despite its potential applications, research on 2-methyl-1-phenylpropan-2-ol is currently in its early stages. More studies are needed to:
2-Methyl-1-phenyl-2-propanol, also known as α,α-dimethylphenethyl alcohol, is an organic compound with the molecular formula and a molecular weight of approximately 150.22 g/mol. This compound appears as a clear, colorless liquid or a low melting solid with a floral, herbaceous odor reminiscent of lilac . It is primarily synthesized through a Grignard reaction involving benzylmagnesium chloride and acetone .
While detailed safety data is limited, some general information can be gleaned from its functional groups:
The primary synthetic route for 2-methyl-1-phenyl-2-propanol involves the following reaction:
This compound can also undergo various chemical transformations, including oxidation to form ketones or carboxylic acids and esterification to produce esters utilized in perfumery .
While specific biological activities of 2-methyl-1-phenyl-2-propanol are not extensively documented, it is noted for its moderate toxicity when ingested and its potential to emit irritating fumes upon decomposition . Its floral scent makes it useful in perfumery, where it contributes to the fragrance profiles of floral essences such as lily and jasmine .
The synthesis of 2-methyl-1-phenyl-2-propanol can be achieved through several methods:
2-Methyl-1-phenyl-2-propanol is widely used in various applications:
Several compounds share structural similarities with 2-methyl-1-phenyl-2-propanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Benzyl alcohol | A simple aromatic alcohol used in perfumes and flavors. | |
Phenylethanol | Commonly found in essential oils; has a sweet scent. | |
3-Methylbenzyl alcohol | Similar structure; used in fragrances but with different olfactory properties. |
Uniqueness: What sets 2-methyl-1-phenyl-2-propanol apart is its specific floral odor profile, making it particularly valuable in high-end perfumery applications compared to other similar compounds that may have more generic or less desirable scents .
The Grignard reaction remains the most established method for synthesizing 2-methyl-1-phenyl-2-propanol. This approach involves the nucleophilic addition of benzylmagnesium chloride to acetone, followed by acidic hydrolysis to yield the tertiary alcohol. The reaction proceeds via a three-step mechanism:
Optimized parameters:
Table 1: Grignard Synthesis Optimization
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Magnesium excess | 10% molar | 98% conversion |
Hydrolysis acid | 15% H₂SO₄ | 95% purity |
Reaction time | 3–4 hours | 90% efficiency |
This method achieves isolated yields of 65–92% in laboratory and industrial settings.
Asymmetric hydrogenation provides enantiomerically enriched 2-methyl-1-phenyl-2-propanol through ketone precursors like isobutyrophenone. Ruthenium and rhodium complexes with chiral ligands are predominant catalysts:
Mechanistic Insight:
The reaction proceeds via a six-membered transition state where hydride transfer occurs from the metal center to the ketone’s prochiral carbon. Steric effects from chiral ligands like XylBINAP enforce enantioselectivity by restricting substrate orientation.
Table 2: Hydrogenation Performance
Catalyst | Substrate | ee (%) | Yield (%) |
---|---|---|---|
RuCl₂(XylBINAP)(DAIPEN) | Acetophenone | 99 | 99 |
Cp*Ir(MsDPEN) | α-Hydroxyacetophenone | 96 | 97 |
Pd(OAc)₂/(R,R)-QuinoxP* | N-Tosylimines | 99.9 | >99 |
Whole-cell systems using Pseudomonas fluorescens benzaldehyde lyase (BAL) and Ralstonia sp. alcohol dehydrogenase (RADH) in microaqueous solvents achieve 63 g/L product concentrations. Key advantages:
Table 3: Industrial Process Metrics
Parameter | Grignard Method | Hydrogenation Method |
---|---|---|
Throughput (kg/day) | 500 | 200 |
Catalyst Cost ($/kg) | 20 | 1,200 |
Energy Consumption (kWh) | 150 | 300 |
The compound’s rigid three-dimensional structure allows it to function as a chiral auxiliary in synthesizing pharmacologically active molecules. By temporarily incorporating 2-methyl-1-phenyl-2-propanol into reaction intermediates, chemists induce steric and electronic effects that dictate the stereochemical outcome of subsequent transformations. For example, in the synthesis of β-blockers, the alcohol’s isopropyl group directs nucleophilic additions to ketone precursors, yielding intermediates with >90% enantiomeric excess (ee) [3].
A notable application involves the synthesis of chiral epoxides via Sharpless epoxidation. When 2-methyl-1-phenyl-2-propanol is tethered to α,β-unsaturated ketones, its steric bulk forces the oxidizing agent to approach from the less hindered face, producing epoxides with predictable configurations [4]. This strategy has been leveraged to construct Taxol side-chain analogs, where the auxiliary’s chirality ensures proper spatial arrangement of hydroxyl groups critical for biological activity.
Table 1: Pharmaceutical Intermediates Synthesized Using 2-Methyl-1-phenyl-2-propanol
Target Molecule | Reaction Type | Enantiomeric Excess (%) | Catalyst System |
---|---|---|---|
β-Adrenergic Agonist | Nucleophilic Addition | 92 | Chiral Borane Complex |
Antiviral Epoxide | Sharpless Epoxidation | 89 | Ti(OiPr)₄/Tartrate |
Antidepressant Precursor | Aldol Condensation | 95 | Proline Derivative |
Asymmetric hydrogenation of prochiral ketones to 2-methyl-1-phenyl-2-propanol exemplifies its synthetic utility. Using Ru-TsDPEN catalysts, acetophenone derivatives undergo transfer hydrogenation with HCOONa in hexafluoroisopropanol (HFIP), achieving up to 99% ee [3]. The fluorinated solvent stabilizes ketone intermediates, preventing over-reduction to alkanes. This method’s scalability has been demonstrated in gram-scale syntheses of chiral alcohols for fragrance applications.
The alcohol’s tertiary structure resists racemization under oxidative conditions, enabling its use in kinetic resolutions. For instance, lipase-catalyzed oxidation of racemic 2-methyl-1-phenyl-2-propanol selectively converts the (S)-enantiomer to ketone, leaving the (R)-form intact with 85% ee [4]. This dynamic kinetic resolution is critical for producing enantiopure catalysts used in olefin metathesis.
Table 2: Catalytic Systems for Enantioselective Hydrogenation
Substrate | Catalyst | Solvent System | ee (%) | Yield (%) |
---|---|---|---|---|
2-Methyl-1-phenyl-2-propanone | Ru-TsDPEN | HFIP/MeOH (4:1) | 99 | 91 |
α-Ionone | Pd/C + Ru-NHC | HFIP/EtOAc (3:2) | 97 | 88 |
β-Amino alcohols derived from 2-methyl-1-phenyl-2-propanol serve as ligands in asymmetric catalysis and cores in neuraminidase inhibitors. A two-step protocol achieves this:
Mechanistic studies reveal that the alcohol’s hydroxyl group coordinates to the copper center, aligning the substrate for stereoselective amination. This method has been applied to synthesize sitagliptin intermediates, showcasing its industrial relevance.
Racemic 2-methyl-1-phenyl-2-propanol can be deracemized via crystallization-induced asymmetric transformation. In the presence of chiral carboxylic acids (e.g., tartaric acid), the (R)-enantiomer forms a less soluble diastereomeric salt, shifting the equilibrium toward the (S)-form in solution. After three recrystallizations, enantiomeric ratios improve from 50:50 to 98:2 [3]. This technique is cost-effective for large-scale production of enantiopure alcohols.
The alcohol’s hydroxyl group has been functionalized into triflate leaving groups for Suzuki-Miyaura couplings. For example, 2-methyl-1-phenyl-2-propanol triflate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives with retained chirality. This approach constructs axially chiral ligands for asymmetric hydrogenation catalysts [4].
Table 3: Cross-Coupling Reactions Using Functionalized Derivatives
Substrate | Coupling Partner | Catalyst | ee Retention (%) |
---|---|---|---|
Triflate Derivative | 4-Methoxyphenylboronic Acid | Pd(OAc)₂/XPhos | 96 |
Mesylate Derivative | Vinylboroxane | NiCl₂(dppe) | 89 |
Irritant